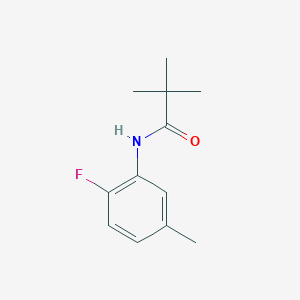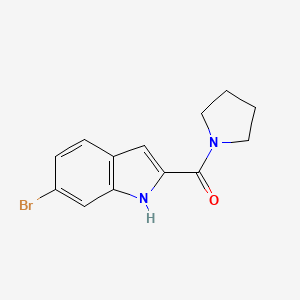
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide, also known as AG490, is a tyrosine kinase inhibitor that has been extensively studied in the field of scientific research. It is a small molecule that has been shown to have significant effects on various cellular processes, making it a valuable tool for investigating the mechanisms underlying a wide range of biological phenomena.
Mechanism of Action
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways. By blocking the activity of these enzymes, N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide can disrupt the downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Advantages and Limitations for Lab Experiments
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has several advantages as a tool for scientific research. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for investigating the mechanisms underlying various biological processes. However, it also has some limitations. For example, its effects on tyrosine kinases are not specific, meaning that it can inhibit the activity of multiple enzymes simultaneously. This can make it difficult to interpret the results of experiments using N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide.
Future Directions
There are many potential future directions for research involving N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide. One promising area is the development of more specific tyrosine kinase inhibitors that can selectively target individual enzymes. Another area of interest is the investigation of the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders. Finally, the development of new methods for synthesizing and modifying N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide could lead to the development of even more versatile tools for scientific research.
Synthesis Methods
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide can be synthesized using a variety of methods. One commonly used approach involves the reaction of 2,3-dimethylindole with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. The resulting product is then treated with tert-butyl chloroformate to yield N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide.
Scientific Research Applications
N~5~,N~5~,2,3-tetramethyl-1H-indole-5-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of various tyrosine kinases. It has been shown to have significant effects on a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. As a result, it has been used to investigate the role of tyrosine kinases in various disease states, including cancer and autoimmune disorders.
properties
IUPAC Name |
N,N,2,3-tetramethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-9(2)14-12-6-5-10(7-11(8)12)13(16)15(3)4/h5-7,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTUROUNZQXLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyridine-4-carboxylicacidethylester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)


![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)

![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)